![molecular formula C16H22ClN3O3S B2723229 N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide CAS No. 897612-77-0](/img/structure/B2723229.png)

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound .

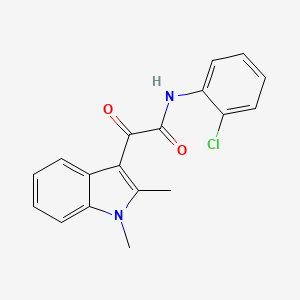

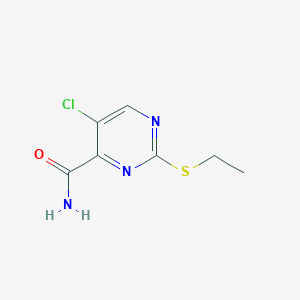

Molecular Structure Analysis

The molecular structure of “N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide” is complex with multiple functional groups. The compound contains a piperazine ring, which is a common feature in many pharmaceuticals .Scientific Research Applications

Anticancer and Antituberculosis Properties

One study highlights the synthesis and evaluation of derivatives of this compound, revealing significant anticancer and antituberculosis activities. Some derivatives demonstrated in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis effects. This suggests potential therapeutic applications for diseases such as tuberculosis and cancer (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).

Catalytic Applications

Another study discusses the use of related compounds as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, indicating their utility in synthetic chemistry for producing chiral molecules with high yield and enantioselectivity (Zhouyu Wang et al., 2006).

Melanocortin-4 Receptor Ligands

Compounds derived from this chemical framework have also been synthesized and studied for their binding affinities at the human melanocortin-4 receptor, indicating potential applications in treating obesity or metabolic syndrome (Joe A. Tran et al., 2008).

Alzheimer's Disease Treatment Candidates

A series of N-substituted derivatives were synthesized to evaluate new drug candidates for Alzheimer’s disease, highlighting the versatility of this compound in drug development for neurodegenerative diseases (A. Rehman et al., 2018).

Antibacterial Agents

The compound has also been a precursor in synthesizing derivatives with potential antibacterial properties, emphasizing its role in developing new antimicrobial agents (T. Miyamoto et al., 1987).

Mechanism of Action

Mode of Action

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopropanecarboxamide acts as a potent and selective ligand for the D4 dopamine receptor . It binds to this receptor, influencing the receptor’s activity and modulating the release of dopamine, a neurotransmitter that plays a significant role in reward and pleasure centers in the brain.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

properties

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O3S/c17-14-2-1-3-15(12-14)19-7-9-20(10-8-19)24(22,23)11-6-18-16(21)13-4-5-13/h1-3,12-13H,4-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNZTPZEZQPIOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-{2-oxo-2-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]ethyl}piperidine-1-carboxylate](/img/structure/B2723152.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile](/img/structure/B2723153.png)

![N-{1-[2-(dimethylamino)phenyl]ethyl}-6-fluoropyridine-3-carboxamide](/img/structure/B2723160.png)

![4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2723161.png)

![2-cyano-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2723162.png)

![[3,4,5-Triacetyloxy-6-[3-hydroxy-4-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2723169.png)